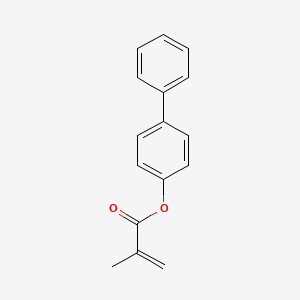

2-Methyl-acrylic acid biphenyl-4-YL ester

Description

Contextualization of Biphenyl-Containing Methacrylate (B99206) Monomers in Materials Research

Methacrylate monomers are a versatile class of compounds used to create a wide array of polymers. The introduction of a methyl group on the vinyl moiety distinguishes them from acrylates, lending enhanced stability, hardness, and stiffness to the resulting polymers. free.fr Within this family, monomers containing biphenyl (B1667301) groups represent a significant subclass for developing high-performance materials.

The biphenyl moiety is a mesogenic group, meaning it can induce liquid crystalline phases (such as nematic, smectic, and cholesteric) in the polymers derived from it. nih.gov This property is crucial for applications in optical devices and displays. Furthermore, the presence of the bulky, aromatic biphenyl rings in the polymer side chains imparts several desirable characteristics:

High Thermal Stability: Polymers containing biphenyl groups generally exhibit higher glass transition temperatures (Tg) and enhanced thermal stability compared to their simpler alkyl or phenyl methacrylate counterparts. tandfonline.com This is attributed to the restricted chain mobility caused by the rigid side groups.

Mechanical Strength: The rigid nature of the biphenyl unit contributes to increased tensile strength in the polymer. tandfonline.com

Optical Properties: Biphenyl derivative polymers can act as aromatic chromophores. tandfonline.com These groups can interact through pi-pi stacking, influencing the polymer's optical behavior, such as inducing photoluminescence. nih.govtandfonline.com

Table 1: General Properties of Biphenyl-Containing Methacrylate Polymers

| Property | Description | Scientific Context |

| Liquid Crystallinity | The biphenyl moiety acts as a mesogen, enabling the formation of liquid crystal polymers. nih.gov | Important for optical applications, including data storage and display technology. |

| High Thermal Stability | Polymers exhibit elevated glass transition temperatures (Tg) due to restricted chain motion. tandfonline.com | Suitable for applications requiring durability at high temperatures. |

| Photoluminescence | The biphenyl groups can act as chromophores, leading to monomeric emission even in concentrated solutions. tandfonline.com | Useful for developing photosensitive materials and optical sensors. tandfonline.com |

| High Tensile Strength | The rigid structure of the biphenyl group enhances the mechanical robustness of the polymer. tandfonline.com | Creates durable materials for structural and coating applications. |

Significance of 2-Methyl-acrylic acid biphenyl-4-YL ester as a Functional Monomer

This compound (BPM) is a key functional monomer that leverages the properties of the biphenyl group. cmu.eduspecificpolymers.com Its significance lies in its ability to be polymerized, or more commonly, copolymerized, to create materials with tailored functionalities. The monomer is typically synthesized by reacting 4-phenylphenol (B51918) with methacryloyl chloride. researchgate.net

Research has demonstrated its successful copolymerization with other common monomers, such as methyl methacrylate (MMA) and glycidyl (B131873) methacrylate (GMA), via free radical polymerization. tandfonline.comresearchgate.net The incorporation of BPM units into a polymer chain systematically alters the properties of the resulting material. For instance, copolymers of BPM and MMA show high thermal stability. tandfonline.com The knowledge of monomer reactivity ratios is crucial for controlling the composition and, therefore, the final properties of these copolymers, a subject that has been a focus of recent research. tandfonline.com

Beyond thermal stability, polymers incorporating this monomer are studied for their potential in specialized applications. For example, materials containing biphenyl acrylates and methacrylates have been investigated for their fluorescence properties. nih.gov Furthermore, this compound has been identified as a component for use in IR blocking filters, highlighting its relevance in advanced optical materials. chemicalbook.com

Table 2: Chemical Data for this compound

| Identifier | Value |

| CAS Number | 46904-74-9 chemicalbook.comsynblock.com |

| Molecular Formula | C16H14O2 synblock.com |

| Molecular Weight | 238.28 g/mol synblock.com |

| Synonyms | Biphenyl-4-YL methacrylate, 4-biphenylmethacrylate (BPM) researchgate.netsynblock.com |

Current Research Landscape and Key Unexplored Areas in Polymer Synthesis and Application

The research landscape for functional monomers like this compound is driven by the demand for high-performance materials in sectors such as electronics, automotive, and healthcare. researchandmarkets.commordorintelligence.com Current research often focuses on synthesizing novel copolymers to achieve a specific balance of properties. tandfonline.com

Key Research Areas:

Copolymerization Studies: A significant area of investigation involves the copolymerization of BPM with various other monomers. tandfonline.comresearchgate.net Determining the monomer reactivity ratios in these systems is fundamental to designing copolymers with predictable compositions and properties. tandfonline.comresearchgate.net This allows for fine-tuning material characteristics like thermal stability and refractive index.

Application-Driven Development: Research is underway to harness the properties of BPM-containing polymers for specific applications. These include the development of photoluminescent materials, photoresists, and other photosensitive materials. tandfonline.com

Unexplored and Emerging Areas:

Multifunctional Materials: A key unexplored area is the synthesis of terpolymers or more complex copolymers that incorporate BPM alongside other functional monomers. This could lead to materials that combine the high refractive index and thermal stability of the biphenyl group with other functionalities, such as stimuli-responsiveness or biocompatibility.

Advanced Computational and AI-driven Design: The field of polymer science is increasingly turning to machine learning (ML) and computational simulation to accelerate materials discovery. rsc.orgrsc.org These tools can navigate vast chemical spaces to predict polymer structure-property relationships and guide the design of new functional monomers and polymers. rsc.orgnih.gov Applying these data-driven approaches to systems containing this compound could rapidly identify promising new polymer architectures and applications.

Sustainable Polymer Chemistry: As with the broader chemical industry, there is a growing emphasis on sustainable production practices. researchandmarkets.com Future research will likely explore more environmentally friendly synthesis routes for BPM and its polymers, as well as investigate the recyclability and degradation of these advanced materials. researchgate.net

The continued exploration of this compound and related monomers is poised to contribute to the next generation of advanced polymeric materials, driven by innovations in polymerization techniques and a deeper understanding of structure-property relationships. researchandmarkets.com

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-12(2)16(17)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJFLAMVALNBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461298 | |

| Record name | 2-METHYL-ACRYLIC ACID BIPHENYL-4-YL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46904-74-9 | |

| Record name | 2-METHYL-ACRYLIC ACID BIPHENYL-4-YL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl Acrylic Acid Biphenyl 4 Yl Ester

Esterification Pathways for the Production of Biphenyl (B1667301) Methacrylates

Esterification represents a fundamental and direct route to biphenyl methacrylates. This class of reactions creates an ester by combining an alcohol and a carboxylic acid. Variations of this approach, including transesterification and specialized protocols, offer alternative pathways to the target molecule.

Direct Esterification Approaches with Biphenyl-4-ol and Methacrylic Acid

The most straightforward synthesis of 2-Methyl-acrylic acid biphenyl-4-YL ester involves the direct esterification of biphenyl-4-ol with methacrylic acid. This reaction is an equilibrium process where water is produced as a byproduct. To drive the reaction toward the product side and achieve high yields, the continuous removal of water is essential, often accomplished through azeotropic distillation using a suitable solvent like toluene (B28343).

The reaction is typically conducted at elevated temperatures, generally above 110°C, in the presence of an acid catalyst. Common catalysts for this dehydration reaction include strong mineral acids such as sulfuric acid or organic acids like p-toluenesulfonic acid. A combination of sulfuric acid and boric acid has also been documented as an effective catalytic system for the synthesis of phenyl methacrylates. To prevent the premature polymerization of the methacrylic acid or the resulting ester product at high temperatures, a polymerization inhibitor is often introduced into the reaction mixture, and in some processes, air is bubbled through the system.

Transesterification Routes for Ester Exchange

Transesterification offers an alternative pathway, particularly when starting from a readily available alkyl methacrylate (B99206), such as methyl methacrylate (MMA). In this process, the methyl group of MMA is exchanged with the biphenyl-4-ol moiety. The reaction is an equilibrium process driven forward by removing the low-boiling byproduct, methanol (B129727). google.com This is typically achieved by forming an azeotrope of methanol with the starting alkyl methacrylate, which is then removed by distillation. google.com

This method is advantageous as it can proceed under nearly neutral conditions, which is beneficial when dealing with sensitive functional groups. A variety of catalysts are effective for this transformation, including organotin compounds like dibutyl tin oxide (DBTO), though environmental concerns have led to the exploration of alternatives. google.com Other successful catalytic systems include titanium(IV) alkoxides, zirconium acetoacetate, and alkali metal compounds such as lithium hydroxide (B78521) or lithium carbonate. google.com The reaction temperature for transesterification processes generally ranges from 60°C to 140°C. google.com

Specialized Synthetic Protocols (e.g., Boron Ester Acidolysis)

A more specialized, multi-step protocol for synthesizing methacrylate esters involves the acidolysis of boron esters. This method proceeds in a one-pot, two-step process. First, the alcohol, in this case, biphenyl-4-ol, is reacted with boric acid to form the corresponding boron ester, with the removal of water via azeotropic distillation.

In the second step, methacrylic acid is added to the boron ester. The mixture is heated to high temperatures, typically between 140–160°C, often in the presence of a base like pyridine. This induces acidolysis of the boron ester, yielding the desired this compound. This technique has proven effective for producing various functional methacrylate monomers with acceptable yields.

Precursor Chemistry and Feedstock Considerations for Methacrylate Monomer Synthesis

The primary precursors for the synthesis of this compound are biphenyl-4-ol and a methacrylate source, typically methacrylic acid or methyl methacrylate .

Biphenyl-4-ol , also known as p-phenylphenol, is a solid aromatic alcohol. It is commercially produced through several methods. One common route involves the sulfonation of biphenyl followed by alkali fusion. echemi.com In this process, biphenyl is sulfonated, and the resulting biphenyl-4-sulfonic acid undergoes alkaline hydrolysis at high temperatures (e.g., 290-340°C) and pressures to yield 4-hydroxybiphenyl. google.com Another method is its separation from the byproducts of phenol (B47542) production. echemi.com Biphenyl itself is sourced from coal tar or the pyrolysis of benzene.

The methacrylate precursors, methacrylic acid (MAA) and its ester methyl methacrylate (MMA) , are large-scale industrial chemicals. The dominant commercial production method is the acetone (B3395972) cyanohydrin (ACH) route, which involves the reaction of acetone and hydrogen cyanide. However, due to the hazardous nature of the intermediates, alternative technologies based on C2, C3, and C4 feedstocks have been developed. These include processes starting from ethylene, propylene, or isobutylene (B52900)/t-butanol. google.com For instance, the oxidation of isobutylene or isobutane (B21531) is a significant pathway to produce MAA and subsequently MMA. google.com There is also growing interest in bio-based routes from renewable resources like citric or itaconic acids. google.com

Catalytic Systems and Their Efficacy in Monomer Formation

| Synthetic Pathway | Catalyst Type | Examples | Key Function |

| Direct Esterification | Acid Catalysts | Sulfuric acid, p-Toluenesulfonic acid, Boric acid | Protonates the carbonyl group of the acid, making it more electrophilic for attack by the alcohol. |

| Heterogeneous Catalysts | Strongly acidic ion-exchange resins | Provides an easily separable solid acid catalyst, simplifying purification. | |

| Transesterification | Organometallic Catalysts | Dibutyl tin oxide (DBTO), Titanium(IV) alkoxides, Zirconium acetoacetate | Facilitate the ester exchange under nearly neutral conditions, increasing selectivity. |

| Alkali Metal Compounds | Lithium hydroxide, Lithium carbonate, Sodium methoxide | Basic catalysts that deprotonate the alcohol, increasing its nucleophilicity. google.com | |

| Mixed Salt Systems | Potassium carbonate / Potassium chloride | Environmentally friendlier alternatives to tin-based catalysts. google.com | |

| Boron Ester Acidolysis | Base Catalysts | Pyridine | Facilitates the acidolysis of the intermediate boron ester. |

For direct esterification, strong acids are highly effective but can require a neutralization and washing step during workup. Heterogeneous catalysts like acidic resins offer the advantage of easier removal from the reaction mixture. echemi.com In transesterification, transition-metal and alkali metal-based catalysts are preferred for their high selectivity and tolerance of sensitive functional groups, which helps to minimize the formation of by-products like ethers.

Reaction Optimization and Process Parameters for Enhanced Yield and Purity

Maximizing the yield and purity of this compound requires careful control over several process parameters.

Equilibrium Shift: For both direct esterification and transesterification, the reactions are reversible. To achieve high conversion, the byproduct (water or methanol, respectively) must be continuously removed from the reaction mixture. This is most commonly achieved by azeotropic distillation. google.com

Temperature Control: Reaction temperature is a critical parameter. For direct esterification, temperatures are typically high (>110°C) to facilitate dehydration. Transesterification can often be performed at lower temperatures (60-140°C). google.com The optimal temperature balances a sufficient reaction rate against the potential for side reactions or polymerization.

Molar Ratio of Reactants: The ratio of the reactants can be adjusted to influence the equilibrium. Using an excess of one reactant, such as methacrylic acid in direct esterification or methyl methacrylate in transesterification, can help drive the reaction to completion.

Inhibition of Polymerization: Methacrylate monomers are prone to polymerization, especially at the elevated temperatures used in synthesis. The addition of a polymerization inhibitor (e.g., hydroquinone (B1673460) or its ethers) is a standard practice. Bubbling air through the reaction mixture can also serve to inhibit unwanted radical polymerization. google.com

Purification: After the reaction is complete, the crude product must be purified. This typically involves several steps, which may include:

Neutralization and Washing: If an acid catalyst is used, the mixture is often washed with an aqueous basic solution to remove the catalyst and any unreacted acid, followed by washing with water to remove salts.

Distillation: The final product is often purified by vacuum distillation to separate it from any remaining starting materials, solvents, and high-boiling impurities.

Crystallization: As this compound is a solid, recrystallization from a suitable solvent can be an effective final purification step.

By carefully optimizing these parameters, it is possible to produce this compound with high yield and the purity required for its applications in polymer synthesis.

Polymerization Kinetics and Mechanisms of 2 Methyl Acrylic Acid Biphenyl 4 Yl Ester

Homopolymerization of 2-Methyl-acrylic acid biphenyl-4-YL ester

The synthesis of homopolymers of this compound, poly(biphenyl-4-yl methacrylate), results in materials with high thermal stability.

The homopolymerization of this compound can be effectively carried out using standard free-radical polymerization (FRP) techniques. researchgate.net This process typically involves the use of thermal initiators that decompose to generate free radicals, which then attack the vinyl group of the monomer to initiate the polymerization chain reaction. nih.gov

| Initiator | Solvent | Temperature (°C) | Resulting Polymer Molecular Weight (Mn) | Reference |

|---|---|---|---|---|

| AIBN | DMF | 50 | 8,000 - 32,000 g/mol | researchgate.net |

While conventional free-radical polymerization is effective, it offers limited control over polymer architecture, leading to high polydispersity (Mw/Mn > 1.5). scite.ai For applications requiring well-defined polymers, controlled/living polymerization (CLP) techniques are indispensable. These methods allow for precise control over molecular weight, a narrow molecular weight distribution (low polydispersity), and the synthesis of complex architectures like block copolymers.

Although specific studies detailing the CLP of this compound are not prevalent, strategies successfully applied to similar methacrylate (B99206) monomers, such as Methyl Methacrylate (MMA), can be adopted. Key techniques include:

Atom Transfer Radical Polymerization (ATRP): This is one of the most robust methods for the controlled polymerization of methacrylates. cmu.educmu.edu It typically uses a transition metal complex (e.g., copper bromide with a substituted bipyridine ligand) to establish a dynamic equilibrium between active propagating radicals and dormant species. cmu.edu This reversible activation/deactivation process allows chains to grow simultaneously while keeping the concentration of active radicals low, thus minimizing termination reactions and enabling the synthesis of polymers with Mw/Mn values as low as 1.1. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization achieves control through the use of a chain transfer agent, typically a thiocarbonylthio compound. The propagating radical adds to the chain transfer agent, forming an intermediate radical which then fragments to release a new radical that can re-initiate polymerization. This process ensures that most chains have a similar growth period, leading to polymers with predictable molecular weights and low polydispersity.

Macromolecular Design via Interchange of Xanthates (MADIX): MADIX is a type of RAFT polymerization that uses xanthates as the controlling agent. This technique is particularly effective for controlling the polymerization of a range of monomers under mild reaction conditions. The mechanism allows for the synthesis of well-defined homopolymers and block copolymers.

By applying these CLP strategies, it would be theoretically possible to synthesize poly(biphenyl-4-yl methacrylate) with predetermined molecular weights and narrow distributions, opening avenues for its use in high-performance applications where material uniformity is critical.

Copolymerization Strategies Involving this compound

Copolymerization is a powerful tool used to modify polymer properties by incorporating two or more different monomer units into a single polymer chain. The inclusion of this compound as a comonomer can enhance the thermal stability, glass transition temperature (Tg), and optical properties of common polymers.

The bulky, rigid biphenyl (B1667301) group of this compound (BPM) offers synergistic effects when copolymerized with other methacrylates.

Methyl Methacrylate (MMA): Copolymerization of BPM with MMA has been shown to produce copolymers with enhanced thermal properties. tandfonline.comtandfonline.com As the mole fraction of BPM in the copolymer increases, the glass transition temperature (Tg) and thermal stability also increase. tandfonline.comtandfonline.com These copolymers were synthesized via free radical solution polymerization in methyl ethyl ketone (MEK) at 70°C, using benzoyl peroxide (BPO) as the initiator. tandfonline.com

Glycidyl (B131873) Methacrylate (GMA): GMA is a versatile comonomer due to its reactive epoxy group, which can be used for post-polymerization modification or cross-linking. researchgate.net Copolymers of BPM and GMA were synthesized in ethyl methyl ketone (EMK) at 70°C with BPO as the initiator. researchgate.net The incorporation of BPM into the poly(glycidyl methacrylate) backbone significantly increases the Tg and thermal stability of the resulting material. researchgate.net

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer (r1) versus the other monomer (r2). These ratios determine the composition and sequence distribution of monomer units along the polymer chain.

The reactivity ratios for the copolymerization of this compound (M1) with MMA (M2) and GMA (M2) have been determined using methods such as Fineman-Ross and Kelen-Tüdös. researchgate.nettandfonline.com

With Methyl Methacrylate (MMA): The reactivity ratio r1 (BPM) was found to be significantly greater than 1 (r1 ≈ 1.7-1.87), while r2 (MMA) was much less than 1 (r2 ≈ 0.06-0.08). tandfonline.comtandfonline.com This indicates that a propagating chain ending in a BPM radical preferentially adds another BPM monomer rather than an MMA monomer. Likewise, a chain ending in an MMA radical also prefers to add a BPM monomer. The product of the reactivity ratios (r1r2) is less than 1, suggesting a tendency towards random copolymerization but with blocks of BPM being more likely. tandfonline.com The resulting copolymer is therefore richer in BPM units compared to the monomer feed composition. tandfonline.com

With Glycidyl Methacrylate (GMA): In this system, the reactivity ratios were found to be r1 (BPM) = 0.392 and r2 (GMA) = 0.358. researchgate.net Since both values are less than 1, this system shows a tendency towards alternating copolymerization. The product r1r2 (0.14) is very low, confirming this alternating behavior. This means the monomers have a preference for adding to a propagating chain ending in the other monomer type, leading to a more regular alternation of BPM and GMA units along the polymer chain. researchgate.net

| Comonomer (M2) | r1 (BPM) | r2 (Comonomer) | r1 * r2 | Copolymerization Tendency | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 1.73 | 0.077 | 0.133 | Random (Blocky tendency for M1) | tandfonline.com |

| Glycidyl Methacrylate (GMA) | 0.398 | 0.365 | 0.145 | Alternating | researchgate.net |

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different composition. These structures are useful as compatibilizers, thermoplastic elastomers, and impact modifiers. uni-bayreuth.de While specific examples of using this compound in graft copolymers are not widely reported, established synthesis approaches could be readily adapted.

Macromonomer Approach: One effective strategy involves synthesizing a homopolymer of this compound with a polymerizable end group (e.g., a methacrylate group), creating a "macromonomer". This macromonomer can then be copolymerized with another vinyl monomer (like n-butyl acrylate (B77674) or methyl methacrylate) using conventional or controlled radical polymerization to form a graft copolymer with a poly(n-butyl acrylate) backbone and poly(biphenyl-4-yl methacrylate) side chains. uni-bayreuth.de The reactivity of the macromonomer in such copolymerizations can be influenced by its molecular weight and the reaction conditions. uni-bayreuth.de

"Grafting-from" Approach: In this method, a polymer backbone is first synthesized with initiator sites along its chain. A second monomer, in this case, this compound, is then polymerized from these sites, growing the grafts directly from the backbone. This can be achieved using techniques like ATRP, where a macroinitiator (the initial polymer backbone) is used to initiate the controlled polymerization of the graft monomer.

These strategies provide viable pathways to create novel graft copolymers incorporating the unique properties of this compound.

Influence of Polymerization Parameters on Polymer Architecture and Performance

The architecture and performance of poly(this compound) are critically dependent on the conditions employed during polymerization. Parameters such as initiator concentration, temperature, solvent, and monomer concentration directly influence key polymer characteristics, including molecular weight, polydispersity, and stereochemistry (tacticity). Understanding these relationships is essential for tailoring the polymer's properties for specific applications.

The polymerization of this compound, also known as 4-biphenyl methacrylate (BPM), typically proceeds via a free-radical mechanism. This process involves initiation, propagation, and termination steps, each of which is sensitive to the reaction environment.

Initiator Type and Concentration:

Table 1: General Influence of Initiator Concentration on Polymer Properties (Illustrative)

| Initiator Concentration | Polymerization Rate | Molecular Weight (Mn, Mw) |

|---|---|---|

| Low | Slower | High |

| High | Faster | Low |

This table illustrates generally accepted trends for free-radical polymerization of methacrylate monomers.

Temperature:

Temperature can also impact the stereochemistry of the resulting polymer. For methacrylates, lower polymerization temperatures generally favor the formation of syndiotactic polymer chains.

Table 2: Polymerization Parameters for Poly(4-biphenyl methacrylate)

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy (Ea) | 58 ± 4 kJ/mol | Initiator: AIBN, Solvent: DMF |

| Number-Average Molecular Weight (Mn) | 8,000 - 32,000 g/mol | Initiator: AIBN, Solvent: DMF, Temp: 50°C |

| Weight-Average Molecular Weight (Mw) | 25,000 - 109,000 g/mol | Initiator: AIBN, Solvent: DMF, Temp: 50°C |

Data sourced from a study on the polymerization of 4-biphenyl methacrylate. researchgate.net

Solvent Effects and Polymer Tacticity:

The solvent plays a crucial role not only in solubilizing the monomer and the resulting polymer but also in influencing the polymer's tacticity. The tacticity, or the stereochemical arrangement of the bulky biphenyl ester side groups along the polymer backbone, can be isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (random arrangement).

For the polymerization of phenyl methacrylates, the polarity of the solvent is a key determinant of the final polymer microstructure. researchgate.net Free-radical polymerization, particularly in polar solvents like DMF, tends to produce predominantly syndiotactic polymers. researchgate.netresearchgate.net This has been observed in the case of 4-biphenyl methacrylate, which yields a polymer with a primarily syndiotactic microstructure, similar to poly(phenyl methacrylate). researchgate.net In contrast, polymerization in non-polar solvents like toluene (B28343) often results in more isotactic structures when using anionic polymerization methods. researchgate.net The syndiotactic arrangement generally leads to higher glass transition temperatures (Tg) compared to isotactic polymers. researchgate.net

Table 3: Influence of Solvent Polarity on Tacticity in Methacrylate Polymerization (General Tendency)

| Polymerization Method | Solvent Type | Predominant Tacticity |

|---|---|---|

| Free Radical | Polar (e.g., DMF) | Syndiotactic |

| Anionic | Non-Polar (e.g., Toluene) | Isotactic |

| Anionic | Polar (e.g., THF) | Syndiotactic |

This table illustrates general trends observed in the polymerization of phenyl methacrylates. researchgate.net

Monomer Concentration:

The concentration of the monomer influences both the rate of polymerization and the molecular weight of the resulting polymer. Generally, a higher initial monomer concentration leads to an increased polymerization rate because the frequency of collisions between growing polymer chains and monomer units is higher. cmu.edu Furthermore, at a constant initiator concentration, increasing the monomer concentration typically results in a higher molecular weight, as there are more monomer units available to add to each growing chain before a termination event occurs. cmu.edu

Structure Property Relationships in Polymeric Systems Derived from 2 Methyl Acrylic Acid Biphenyl 4 Yl Ester

Impact of the Biphenyl (B1667301) Moiety on Polymer Conformation and Ordering

Polymers synthesized from 2-Methyl-acrylic acid biphenyl-4-YL ester are classified as side-chain liquid crystalline polymers (SCLCPs). mdpi.com In this architecture, the polymer main chain, formed through the free radical polymerization of the methacrylate (B99206) units, provides mechanical integrity and processability, while the mesogenic biphenyl groups are attached as pendant side chains. nih.govyoutube.com This design allows the polymer to exhibit properties of both conventional polymers and low-molar-mass liquid crystals. nih.gov The motions of the polymer main chain can be decoupled from the mesogenic side groups, enabling the side chains to self-assemble into ordered liquid crystalline structures. nih.gov

The biphenyl group is a well-known mesogenic moiety that can induce the formation of various liquid crystalline phases (mesophases), including nematic, smectic, and cholesteric types. nih.gov The specific phase that forms is a result of the tendency of the rigid, rod-like biphenyl units to align themselves in an ordered fashion. youtube.com This alignment creates anisotropy in the material's properties. youtube.com

In many SCLCPs containing biphenyl, smectic phases are commonly observed. acs.org A smectic phase is characterized by a layered arrangement of the mesogens. This ordering is often driven by intermolecular pi-pi stacking interactions between the aromatic rings of the biphenyl groups on adjacent polymer chains. nih.gov These interactions can lead to the formation of well-defined layers, which can be characterized using techniques such as polarized optical microscopy (POM) and X-ray diffraction (XRD). researchgate.net For example, studies on similar SCLCPs have shown that polymers with cyanobiphenyl mesogens can form nematic or smectic mesophases depending on the length of the connecting spacer. acs.org Copolymers incorporating biphenyl mesogens have also been shown to exhibit enantiotropic nematic (N) and smectic C (SC) phases. researchgate.net

Table 1: Examples of Mesophase Behavior in Biphenyl-Containing Side-Chain Polymers This table is interactive. Click on headers to sort.

| Polymer System | Mesogen Type | Spacer Length (CH₂) | Observed Mesophases | Clearing Temp. (°C) | Reference |

|---|---|---|---|---|---|

| PI-5CN | Cyanobiphenyl | 5 | Nematic | ~100 | acs.org |

| PI-7CN | Cyanobiphenyl | 7 | Smectic | ~125 | acs.org |

| PI-11CN | Cyanobiphenyl | 11 | Smectic | ~140 | acs.org |

| p[MA(4OCB)-co-MA(Bu)] | Cyanobiphenyl | 6 | Nematic, Smectic C | Varies with composition | researchgate.net |

| PCholMC-0 | Cholesteryl | 0 | Smectic A₂ | - | rsc.org |

A flexible spacer, typically a short alkyl chain (-(CH₂)n-), is a critical component in SCLCP architecture, connecting the rigid biphenyl mesogen to the polymer backbone. nih.gov The primary function of this spacer is to decouple the motions of the polymer main chain from those of the mesogenic side groups. nih.govyoutube.com The main chain tends to adopt a random coil conformation, which is entropically favored, while the mesogens seek to align into an ordered state. The spacer provides sufficient rotational and conformational freedom to accommodate these conflicting tendencies, allowing the mesogens to self-organize without being overly restricted by the main chain's movement. youtube.comacs.org

The length of the flexible spacer has a profound impact on the resulting properties. acs.org Generally, a longer spacer enhances the decoupling, leading to more stable and well-defined liquid crystalline phases. acs.org For instance, increasing the number of methylene (B1212753) units in the spacer of a cyanobiphenyl-based SCLCP was found to transition the mesophase from nematic to smectic and increase the clearing temperature (the temperature at which the liquid crystal phase transitions to an isotropic liquid). acs.org Furthermore, the spacer acts as an internal plasticizer, which can lower the glass transition temperature (Tg) of the polymer as the spacer length increases. rsc.org

Effects of Alpha-Substitution in Methacrylate Esters on Polymer Properties

The "2-Methyl" in this compound refers to the methyl group (α-CH₃) attached to the alpha-carbon—the carbon atom adjacent to the carbonyl group of the ester. This alpha-substitution is a defining characteristic of all methacrylate polymers and significantly distinguishes their properties from their non-substituted acrylate (B77674) counterparts. researchgate.netacs.org

The presence of the α-methyl group introduces significant steric hindrance along the polymer backbone. researchgate.net This has several key consequences:

Reduced Segmental Mobility: The bulky methyl group restricts the rotation around the carbon-carbon single bonds of the polymer main chain. This makes the polymethacrylate (B1205211) chain stiffer and less flexible than a corresponding polyacrylate chain. acs.org

Higher Glass Transition Temperature (Tg): Due to the reduced chain mobility, more thermal energy is required to induce the large-scale segmental motion that characterizes the glass transition. Consequently, polymethacrylates, including those derived from the title monomer, typically have a higher Tg than analogous polyacrylates. metu.edu.tr

Altered Polymer Conformation: The steric hindrance from the α-methyl group influences the polymer's conformation. Studies have shown that polymethacrylate chains tend to adopt more condensed, globular conformations, whereas polyacrylates are more likely to form expanded, random-coil structures under similar conditions. researchgate.netacs.org This can affect how the polymer chains pack in the solid state and interact at interfaces.

Thermal Degradation Mechanism: The alpha-methyl group also influences the thermal stability and degradation pathway. Methacrylate polymers predominantly degrade via depolymerization, yielding the monomer, while acrylates often undergo degradation through hydrogen-transfer reactions. metu.edu.tr

Polymer Morphology and Network Formation in Composite Materials

When polymerized, this compound forms a material with a distinct morphology driven by the self-assembly of the biphenyl side chains. In a bulk polymer or as a matrix in a composite material, this typically results in a polydomain structure. In this morphology, microscopic regions (domains) of ordered liquid crystalline phases are distributed throughout an amorphous polymer matrix.

In the context of composite materials, such as those reinforced with fibers or when used to form a polymer network, the biphenyl moieties play a crucial role in defining the structure. When a crosslinking agent is added during polymerization, a covalently bonded three-dimensional network is formed. However, the system is further structured by noncovalent interactions. The strong tendency for pi-pi stacking between the biphenyl side groups can act as a form of physical crosslinking, creating additional constraints within the network. nih.gov These layered, smectic-like interactions can restrict the motion of the polymer chains, influencing mechanical properties and swelling behavior in solvents. nih.gov The final morphology is a complex interplay between the covalent network structure and the self-organized, physically associated domains of the mesogenic side chains.

Electro-optical Performance of Polymer-Dispersed Liquid Crystals (PDLCs) Utilizing this compound

Polymer-dispersed liquid crystals (PDLCs) are composite materials consisting of micro-sized droplets of a low-molar-mass liquid crystal (LC) dispersed within a solid polymer matrix. scientific.netresearchgate.net These films are capable of switching between an opaque, light-scattering state (voltage OFF) and a transparent state (voltage ON), making them suitable for applications like smart windows, displays, and light shutters. mdpi.comresearchgate.net A polymer matrix formed from this compound is well-suited for such applications.

The electro-optical performance of a PDLC is critically dependent on the properties of the polymer matrix. scientific.net Key performance metrics include:

Driving Voltage (Vd): The voltage required to switch the device from the opaque to the transparent state. A lower driving voltage is generally desirable. This is influenced by the film thickness and the morphology of the LC droplets within the polymer. mdpi.com

Contrast Ratio (CR): The ratio of the light transmittance in the transparent (ON) state to the opaque (OFF) state. A high contrast ratio is essential for good performance.

The polymer matrix influences these properties through several mechanisms. The refractive index of the polymer (np) must be closely matched to the ordinary refractive index of the liquid crystal (no) for high transparency in the ON state. mdpi.com The chemical structure of the polymer matrix, including the presence of functional groups like the biphenyl ester, affects the polymerization kinetics, which in turn determines the size, shape, and distribution of the LC droplets formed during phase separation. mdpi.com For example, studies using various methacrylate monomers have shown that the choice of monomer significantly impacts the microstructure and, consequently, the electro-optical properties. scientific.net The addition of monomers with specific functional groups can improve the contrast ratio and lower the driving voltage. scientific.netmdpi.com The biphenyl group in the polymer matrix can also promote favorable anchoring and miscibility with biphenyl-based liquid crystals, potentially improving device performance.

Table 2: Illustrative Electro-Optical Properties of PDLC Films with Different Methacrylate Polymer Matrices This table is interactive. The data is based on experimental findings with various methacrylate monomers and the liquid crystal E7, demonstrating the principle of how matrix composition affects performance. scientific.net

| Polymer Matrix Composition (Monomer 1 / Monomer 2) | Liquid Crystal (wt%) | Driving Voltage (V) | Contrast Ratio | Reference |

|---|---|---|---|---|

| HEMA / nBMA | 40% | 20 | 10.70 : 1 | scientific.net |

| HEMA / MMA | 40% | 18 | 11.52 : 1 | scientific.net |

| HEMA / EMA | 40% | 19 | 11.91 : 1 | scientific.net |

| HEMA / TEGDA | 40% | 16 | 12.75 : 1 | scientific.net |

Analysis of Driving Voltage Characteristics

In electro-optical applications like Polymer-Dispersed Liquid Crystal (PDLC) films, the driving voltage (Vdr) is a critical parameter, representing the voltage required to switch the film from a light-scattering "off" state to a transparent "on" state. The chemical structure of the polymer matrix significantly influences this voltage. For PDLC films, a low driving voltage is desirable to reduce energy consumption. researchgate.net

The driving voltage in PDLCs is intrinsically linked to the anchoring energy between the polymer and the liquid crystal (LC) droplets, as well as the size and shape of the droplets themselves. The polymer matrix is formed through the polymerization of monomers, and the properties of these monomers dictate the final characteristics of the polymer network. Research into PDLCs has shown that the choice of methacrylate monomers is crucial. For instance, the incorporation of fluorinated methacrylate monomers has been demonstrated to effectively reduce the driving voltage. researchgate.net In one study, the use of such monomers in a PDLC formulation resulted in a significant reduction of the driving voltage threshold by approximately 140% to 18.5 V. researchgate.net

While specific data for PDLCs formulated exclusively with poly(this compound) is not widely available, the monomer's rigid biphenyl structure is expected to play a significant role. The rigidity of the polymer network can affect the ease with which the liquid crystal director reorients in response to an electric field. It has been noted that the length of the molecular chain and the rigidity of the molecules influence the polymer network structure in PDLC films and, consequently, their electro-optical properties. The biphenyl group in this compound contributes to a rigid polymer backbone, which could potentially lead to higher driving voltages compared to more flexible aliphatic methacrylate polymers, as a stronger electric field would be needed to overcome the anchoring forces at the polymer-LC interface.

Optimization of Contrast Ratio and Response Time

The contrast ratio (CR) and response time are key performance metrics for display applications. The contrast ratio is the ratio of light transmission between the on and off states, while response time measures how quickly the system can switch between these states. Both are heavily influenced by the polymer matrix and its interaction with the liquid crystal.

Optimization strategies often involve modifying the monomer composition of the polymer matrix. In studies on PDLC films using methacrylate monomers, a high contrast ratio of 51.9 was achieved through careful formulation. researchgate.net This represents a 150% improvement over a reference sample, highlighting the impact of monomer selection. researchgate.net The response time is also sensitive to the material composition. For example, a cholesteric-based PDLC film was observed to switch to a strong scattering state within 85 ms (B15284909) after the voltage was turned off. researchgate.net

The rigid and aromatic nature of the biphenyl moiety in poly(this compound) can influence these properties. The refractive index of the polymer is a key factor in determining the scattering efficiency and, therefore, the contrast ratio. The biphenyl group contributes to a high refractive index, which can enhance scattering in the "off" state when mismatched with the liquid crystal, potentially leading to a higher contrast ratio. However, the rigidity of the polymer network can also slow down the relaxation of the liquid crystal droplets when the electric field is removed, which could lead to longer response times. Therefore, optimization often involves creating copolymers, blending the rigid biphenyl methacrylate with more flexible monomers to balance properties like contrast ratio, driving voltage, and response time.

Table 1: Electro-Optical Properties of Methacrylate-Based PDLC Films This table presents illustrative data from studies on various methacrylate-based PDLC systems to provide context for performance metrics.

| Parameter | Value | Context/Monomer System | Reference |

|---|---|---|---|

| Driving Voltage (Vdr) | 18.5 V | PDLC with fluorinated methacrylate monomers | researchgate.net |

| Contrast Ratio (CR) | 51.9 | Optimized PDLC with hydroxyl and fluorinated methacrylate monomers | researchgate.net |

| Response Time (Off-State) | 85 ms | Cholesteric-based PDLC film | researchgate.net |

Investigation of Interfacial Anchoring Energy Between Polymer Matrix and Liquid Crystal Droplets

The interfacial anchoring energy describes the strength of the interaction between the polymer matrix and the liquid crystal molecules at the droplet surface. This energy is a determining factor for both the driving voltage and the response time of a PDLC device. Strong anchoring requires a higher voltage to reorient the liquid crystal molecules, while weak anchoring can lead to slower response times and reduced contrast.

The chemical nature of the polymer surface dictates the anchoring energy. For a polymer derived from this compound, the interface would be rich in aromatic biphenyl groups. These groups can engage in π-π stacking interactions with liquid crystal molecules that also contain aromatic rings, such as the commonly used cyanobiphenyls. nih.gov These specific interactions would likely lead to a relatively strong and well-defined anchoring condition.

The strength of this anchoring can be controlled by copolymerization. By introducing comonomers with different functional groups (e.g., flexible alkyl chains or polar groups), the surface energy of the polymer matrix can be tuned. This modification alters the polymer-LC interface, allowing for the optimization of the anchoring energy to achieve a balance between low driving voltage and fast response times. While direct quantitative measurements of anchoring energy for this specific polymer system are scarce in the literature, the principle remains a fundamental aspect of PDLC design.

Rheological Behavior of Poly(this compound) and its Copolymers

The rheological behavior of a polymer, which describes its deformation and flow characteristics, is fundamental to its processing and final material properties. For poly(methacrylates), rheology is highly dependent on the polymer architecture, particularly the side-chain group. researchgate.net

Polymers with bulky, rigid side chains, such as the biphenyl group in poly(this compound), are expected to have significantly different rheological properties compared to simple poly(alkyl methacrylates). The biphenyl group restricts segmental motion, leading to a higher glass transition temperature (Tg) and increased stiffness of the polymer chains. In the melt or concentrated solution, this rigidity hinders chain entanglement. mdpi.comnih.gov This lack of entanglement is a characteristic feature of polymers with complex architectures like dendrimers or those with highly functionalized, bulky side groups, resulting in lower melt viscosity than a linear polymer of equivalent molecular weight that does exhibit entanglement. mdpi.comnih.gov

Advanced Optical Properties, Including Photoluminescence

Polymers containing aromatic moieties often exhibit interesting optical properties, such as fluorescence. The biphenyl group is a known chromophore that can absorb UV light and emit it at a longer wavelength, a phenomenon known as photoluminescence.

Research on polymers with structures analogous to poly(this compound) confirms this behavior. For example, poly(4-vinylbiphenyl), which also contains a biphenyl side group, and its copolymers with methyl methacrylate display both monomeric and excimer fluorescence. uta.cl The monomer emission is from isolated biphenyl groups, while excimer emission arises from the interaction of an excited-state biphenyl group with a ground-state one. In these systems, monomeric fluorescence peaks around 325 nm, while the broader excimer emission is observed at approximately 380 nm. uta.cl The intensity of the excimer emission increases with a higher concentration of the biphenyl units in the copolymer, as this enhances the probability of forming excimer-generating pairs. uta.cl

This inherent fluorescence makes polymers derived from this compound potentially useful for applications requiring UV absorption and light emission, such as scintillators or as fluorescent tags for other polymers. mdpi.com By copolymerizing the monomer with other non-fluorescent or fluorescent monomers, the emission characteristics (wavelength, quantum yield) can be precisely tailored. For example, incorporating small amounts of a fluorescent comonomer with a carbazole (B46965) or coumarin (B35378) unit into a poly(methyl methacrylate) backbone has been shown to produce highly fluorescent materials without significantly altering the bulk physical properties of the host polymer. mdpi.com

Table 2: Photoluminescence Data for Biphenyl-Containing Polymers

| Polymer System | Emission Type | Peak Emission Wavelength (λmax) | Reference |

|---|---|---|---|

| Poly(4-vinylbiphenyl) Copolymers | Monomer | 325 nm | uta.cl |

| Poly(4-vinylbiphenyl) Copolymers | Excimer | 380 nm | uta.cl |

Crosslinking and Functionalization Mechanisms for Tailored Polymer Applications

The versatility of poly(this compound) is greatly enhanced through crosslinking and functionalization. These modifications allow for the creation of materials with highly specific properties for advanced applications.

Crosslinking: Crosslinking creates a three-dimensional polymer network, which improves mechanical strength, thermal stability, and solvent resistance. This can be achieved through both chemical and physical means.

Chemical Crosslinking: This involves copolymerizing this compound with a multifunctional monomer that acts as a crosslinking agent. A study on related systems used 4,4'-dihydroxybiphenyldiacrylate, a diacrylate crosslinker, to form a robust network with biphenyl-containing monomers. nih.gov This approach is fundamental in creating the stable polymer matrix in PDLCs.

Physical Crosslinking: The biphenyl moieties themselves can induce physical crosslinking through non-covalent π-π stacking interactions. nih.gov These interactions cause the side chains to self-assemble into ordered, smectic domains, which act as physical crosslinks, enhancing the material's dimensional stability. This property is particularly interesting for developing self-healing materials or shape-memory polymers. nih.gov

Functionalization: Functionalization involves introducing new chemical groups into the polymer to impart specific functionalities.

Copolymerization: The most direct method of functionalization is to copolymerize this compound with a functional comonomer. For example, copolymerization with glycidyl (B131873) methacrylate (GMA) introduces reactive epoxy groups into the polymer chain. researchgate.net These epoxy groups can be subsequently reacted with various molecules, making the polymer useful as an adhesive or as a support for binding biomolecules. researchgate.net

Post-polymerization Modification: While more complex for this specific monomer, general techniques for methacrylate polymers, like transesterification, can be used to alter the side chains after the polymer has been formed. nih.gov

Functionalization of the Biphenyl Ring: The biphenyl ring itself can be a site for further chemical modification, such as sulfonation or nitration, to alter properties like solubility or to introduce charge. This approach can be used to create materials for applications such as ion-exchange resins or high-affinity adsorbents for specific aromatic pollutants like polychlorinated biphenyls (PCBs). nih.gov

These mechanisms for crosslinking and functionalization demonstrate the potential to tailor polymers derived from this compound for a wide range of specialized applications, from advanced optical components to functional materials for environmental remediation. nih.govresearchgate.net

Advanced Characterization Techniques for 2 Methyl Acrylic Acid Biphenyl 4 Yl Ester and Its Polymers

Spectroscopic Analysis for Structural Elucidation and Compositional Analysis

Spectroscopic techniques are fundamental in confirming the chemical structure of the 2-methyl-acrylic acid biphenyl-4-yl ester monomer and its resulting polymers, as well as in analyzing their composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the biphenyl (B1667301) group usually appear as a complex multiplet in the downfield region of the spectrum. The vinyl protons of the methacrylate (B99206) group show characteristic signals, as does the methyl group attached to the double bond. The specific chemical shifts are influenced by the solvent used for the analysis.

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Key resonances include those for the carbonyl carbon of the ester group, the carbons of the aromatic biphenyl moiety, and the carbons of the methacrylate double bond and methyl group.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |

| Aromatic Protons (biphenyl) | 7.20-7.80 (m) | 127.0-150.0 |

| Vinyl Protons (=CH₂) | 5.60 (s), 6.20 (s) | 126.0, 136.0 |

| Methyl Protons (-CH₃) | 2.05 (s) | 18.3 |

| Carbonyl Carbon (C=O) | - | 166.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound and to monitor its polymerization. The FT-IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For the monomer, key characteristic absorption bands include a strong peak for the carbonyl (C=O) stretching of the ester group, typically observed around 1710-1730 cm⁻¹. The C=C stretching of the methacrylate double bond appears around 1630-1640 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the biphenyl group give rise to a series of absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-O stretching of the ester linkage is also visible, usually in the 1100-1300 cm⁻¹ range.

During polymerization, the disappearance or significant reduction in the intensity of the C=C double bond absorption peak is a clear indicator of the reaction's progress.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1715 |

| Alkene | C=C Stretch | 1636 |

| Aromatic | C=C Stretch | 1600, 1488 |

| Alkyl | C-H Stretch | 2950 |

| Ester | C-O Stretch | 1140-1290 |

Chromatographic Methods for Polymer Characterization

Chromatographic techniques are essential for separating and analyzing the components of a polymer sample, providing crucial information about its molecular weight and purity.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Index Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer. In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later.

This separation allows for the determination of several important parameters, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI). The PDI, which is the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, suggesting a more uniform polymer chain length.

For polymers of this compound, GPC is used to assess the success of the polymerization reaction and to understand how different reaction conditions affect the final polymer properties.

Table 3: Illustrative GPC Data for a Polymer of this compound

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 25,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 55,000 g/mol |

| Polydispersity Index (PDI) | 2.2 |

Note: These values are for illustrative purposes and can vary significantly depending on the polymerization method and conditions.

Microscopic and Imaging Techniques for Morphological Investigations (e.g., Confocal Laser Scanning Microscopy for PDLC Films)

Microscopic techniques are vital for visualizing the morphology and structure of materials at the micro- and nanoscale. For applications such as Polymer-Dispersed Liquid Crystal (PDLC) films, where the performance is highly dependent on the morphology, advanced imaging methods are employed.

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique that allows for the three-dimensional reconstruction of a sample's internal structure. In the context of PDLC films containing polymers of this compound, CLSM can be used to visualize the size, shape, and distribution of the liquid crystal droplets within the polymer matrix. This information is critical for understanding the electro-optical properties of the film, as the droplet morphology directly influences light scattering and switching behavior.

Electro-optical Measurement Techniques for Performance Evaluation

When this compound is incorporated into electro-optical devices, such as PDLC films, a range of specialized techniques is used to evaluate their performance. These measurements typically involve applying a voltage across the material and measuring the resulting change in its optical properties.

Key electro-optical parameters that are measured include the driving voltage (the voltage required to switch the film from an opaque to a transparent state), the contrast ratio (the ratio of transmittance in the on and off states), and the response time (the time taken to switch between states). These measurements are crucial for assessing the suitability of the material for specific applications, such as smart windows or displays. The biphenyl group in the monomer contributes to a high refractive index anisotropy, which is beneficial for achieving a high contrast ratio in PDLC devices.

Table 4: Representative Electro-optical Performance Data for a PDLC Film Incorporating a Polymer of this compound

| Parameter | Typical Value |

| Driving Voltage (V_on) | 20-50 V |

| Contrast Ratio | 10:1 - 50:1 |

| Rise Time (τ_on) | 5-20 ms (B15284909) |

| Decay Time (τ_off) | 20-50 ms |

Note: These values are representative and are highly dependent on the specific formulation of the PDLC film, including the type of liquid crystal used and the film thickness.

Rheological Characterization of Polymer Solutions and Melts

The rheological behavior of polymer solutions and melts is critical for understanding their processability and final material properties. For polymers of this compound, also known as poly(biphenyl-4-yl methacrylate), the bulky, rigid biphenyl side groups are expected to significantly influence their flow characteristics. The study of rheology provides insights into the relationship between the molecular structure, such as molecular weight and chain architecture, and the macroscopic flow properties, including viscosity and viscoelasticity.

Polymers derived from methacrylates are known to exhibit complex rheological behaviors. anton-paar.com In solution, factors such as polymer concentration, solvent quality, and temperature play crucial roles. At low concentrations, polymer coils are typically isolated, and the solution viscosity is primarily influenced by the interactions between individual polymer chains and the solvent. As the concentration increases into the semi-dilute regime, chain entanglements and intermolecular interactions become more prevalent, leading to a significant increase in viscosity. researchgate.net For polymers containing bulky side groups like the biphenyl moiety, steric hindrance can restrict chain mobility, resulting in higher viscosity compared to polymers with smaller side chains at equivalent molecular weights and concentrations.

In the molten state, the rheological properties of poly(biphenyl-4-yl methacrylate) are governed by chain dynamics, including reptation and segmental motion. The presence of the biphenyl groups can lead to strong intermolecular π-π stacking interactions, which can act as physical crosslinks, further increasing the melt viscosity and elasticity. This behavior is characteristic of some liquid crystalline polymers, where the rigid mesogenic units, in this case, the biphenyl groups, can form ordered domains that influence the material's response to shear and temperature. The viscosity of such polymers is often highly dependent on the shear rate and temperature, typically exhibiting shear-thinning behavior where the viscosity decreases with an increasing shear rate.

Detailed experimental data on the specific rheological properties of poly(this compound) are not widely available in public literature. However, based on the behavior of analogous polymethacrylates and polymers with aromatic side groups, a general understanding can be inferred. For instance, studies on copolymers of methacrylates have shown that increasing the molecular weight leads to a higher viscosity index. Furthermore, the rheological behavior of such systems is often pseudo-plastic, meaning their viscosity decreases under shear.

To provide a more concrete understanding, the following tables present hypothetical yet representative data for the rheological properties of a poly(biphenyl-4-yl methacrylate) solution in a good solvent (e.g., toluene) and its melt. These tables are constructed based on typical behaviors observed for similar aromatic polymethacrylates.

Table 1: Hypothetical Solution Rheology Data for Poly(biphenyl-4-yl methacrylate) in Toluene (B28343) at 25°C

| Polymer Concentration (wt%) | Zero-Shear Viscosity (Pa·s) | Power-Law Index (n) |

| 1 | 0.5 | 0.98 |

| 5 | 12.8 | 0.85 |

| 10 | 150.2 | 0.65 |

| 15 | 980.5 | 0.45 |

Note: The power-law index (n) describes the shear-thinning behavior, where n=1 indicates Newtonian fluid and n<1 indicates shear-thinning.

Table 2: Hypothetical Melt Rheology Data for Poly(biphenyl-4-yl methacrylate)

| Temperature (°C) | Zero-Shear Viscosity (kPa·s) | Storage Modulus (G') at 1 rad/s (kPa) | Loss Modulus (G'') at 1 rad/s (kPa) |

| 220 | 850 | 15 | 45 |

| 240 | 320 | 8 | 25 |

| 260 | 110 | 3 | 12 |

Note: The storage modulus (G') represents the elastic component, and the loss modulus (G'') represents the viscous component of the viscoelastic behavior.

The investigation of the rheological properties of poly(this compound) is essential for optimizing its processing conditions for applications such as injection molding or extrusion, and for tailoring its mechanical performance in the final product. Further experimental studies are necessary to fully elucidate the complex interplay between its molecular structure and its flow behavior.

Emerging Applications and Future Research Directions of Polymers from 2 Methyl Acrylic Acid Biphenyl 4 Yl Ester

Development of Advanced Polymer-Based Smart Materials (e.g., Smart Windows, Dynamic Displays, Responsive Sensors)

The integration of polymers derived from 2-methyl-acrylic acid biphenyl-4-yl ester into smart materials is a burgeoning field of research. The biphenyl (B1667301) group's influence on the polymer's physical and chemical properties makes it a candidate for materials that respond to external stimuli.

Smart Windows and Displays: The development of energy-efficient smart windows is a significant area of focus. universityofcalifornia.edu These windows can alter their optical properties to control the amount of light and heat passing through, reducing the need for heating and air conditioning. universityofcalifornia.eduumd.edu Polymers are crucial in this technology, with thermochromic polymers, which change properties with temperature, being particularly promising. universityofcalifornia.edua-star.edu.sgnih.gov For instance, some advanced polymer films can switch between transparent and opaque states, offering both energy savings and privacy. universityofcalifornia.edua-star.edu.sg Research has demonstrated thermochromic polymers that achieve up to 99% optical transparency in one state and high solar modulation. a-star.edu.sg While specific research on poly(this compound) in this exact application is emerging, its structural components are relevant to materials used in liquid crystal displays and other optical applications. tcichemicals.com 'Smart' light-reflective windows have been developed using temperature-responsive twisted nematic liquid crystal polymers sandwiched between reflective polarizers, which reversibly decrease transmission upon heating. researchgate.net

Responsive Sensors: Polymer-based sensors are indispensable in modern technology, with applications ranging from medical diagnostics to environmental monitoring. capes.gov.brmdpi.com The principle involves a polymer interacting with a target analyte, causing a measurable change in a physical or chemical property. nih.gov The biphenyl moiety within the polymer structure is of particular interest for creating sensors with high selectivity. nih.gov For example, molecularly imprinted polymers (MIPs) can be designed with cavities that are complementary to a specific target molecule, enabling highly selective detection. nih.gov This approach has been explored for detecting polychlorinated biphenyls (PCBs), where the sensor's recognition element is tailored for the biphenyl structure. nih.govnih.gov The incorporation of biphenyl groups into a polymer can be used to produce high-affinity adsorbents for binding other molecules that contain biphenyl groups. nih.gov

Innovations in Optoelectronic and Optical Devices

The optical properties of polymers derived from this compound make them suitable for various optoelectronic and optical devices. The presence of the aromatic biphenyl ring influences the polymer's refractive index and birefringence, which are critical parameters in optical design. tandfonline.commdpi.com

Optical Properties: Polymers containing aromatic side groups, such as the biphenyl group, form an interesting class of materials for photosensitive and photoluminescent applications. tandfonline.com Birefringence, or the property of having a refractive index that depends on the polarization and propagation direction of light, is a key consideration in optical polymers. mdpi.comelsevierpure.com In many optical devices, such as those used for information storage and displays, controlling birefringence is essential for performance. mdpi.com Research has shown that the photoelastic birefringence in methacrylic polymers can be controlled, for example, through random copolymerization of monomers with positive and negative birefringence. elsevierpure.comresearchgate.net The inherent birefringence of a polymer is related to the orientation of its molecular chains. mdpi.com The rigid structure of the biphenyl group can be leveraged to create materials with specific and stable optical anisotropy. researchgate.net

Table 1: Selected Optical Properties of Methacrylate-Based Polymers

| Property | Polymer System | Observation | Reference |

| Refractive Index | Poly(methyl methacrylate) (PMMA) | ~1.49 | ntu.edu.sg |

| Birefringence | P(MMA/BzMA) Copolymer | Can be tuned to near-zero by adjusting monomer ratio. | researchgate.net |

| Photoluminescence | Polymers with Aromatic Chromophores | Biphenyl derivative polymers can exhibit monomeric emission. | tandfonline.com |

| Application | This compound | Listed for use as an IR blocking filter. | chemicalbook.com |

Applications in Specialty Coatings, Adhesives, and High-Performance Resins

The robust nature of polymers containing this compound lends itself to applications demanding high performance, such as specialty coatings, adhesives, and resins. evitachem.com

Coatings and Resins: Poly(phenyl methacrylates) are known for their high tensile strength and thermal stability, making them suitable for protective coatings. tandfonline.com Copolymers with methyl methacrylate (B99206) are used in primers, lacquers, and enamels due to their durability and transparency. tandfonline.com The incorporation of the biphenyl group is expected to further enhance these properties, leading to high-performance resins with improved mechanical and thermal characteristics. evitachem.com

Adhesives: Methacrylate adhesives are a class of structural adhesives known for their rapid curing time and strong, tough bonds comparable to epoxies. vitrochem.com They are versatile, requiring minimal surface preparation to bond a wide range of materials, including metals, plastics, and composites. vitrochem.comyoutube.com The formulation of these adhesives is based on modified acrylic monomers. vitrochem.com The inclusion of monomers like this compound could lead to adhesives with superior thermal stability and chemical resistance, suitable for demanding applications in automotive and electronics manufacturing. tandfonline.comyoutube.com

Exploration of Bio-based Polymer Derivatives and Sustainable Synthesis Routes

In response to growing environmental concerns, there is a significant push towards developing polymers from renewable resources. researchgate.netulprospector.com Research into sustainable synthesis routes for (meth)acrylates is a key part of this effort.

Bio-based Monomers: The synthesis of (meth)acrylate monomers can potentially start from bio-based platform chemicals. researchgate.net For example, acrylic acid can be produced from the fermentation of corn glucose, and it can be reacted with bio-based alcohols. researchgate.net Another approach involves using anhydrosugars, such as isosorbide, as a starting point for synthesizing (meth)acrylated monomers that can be used as cross-linkers in vinyl ester resins. google.com While direct bio-based synthesis of this compound is complex, the development of sustainable methods for producing the methacrylic acid precursor is a step toward greener polymer production. researchgate.netssuchy.eu The challenge often lies in developing chemical pathways that are both environmentally friendly and efficient. researchgate.net

Sustainable Polymerization: The radical polymerization of monomers with certain functional groups, like the phenolic hydroxyl groups in natural antioxidants such as gallic acid, can be challenging. acs.org This highlights the need for robust and efficient polymerization techniques that are compatible with a wider range of bio-based functional monomers. One-pot reaction methodologies using simple commercial catalysts are being explored to provide direct access to (meth)acrylates and their corresponding polymers in high yields from bio-based precursors. ssuchy.eu

Computational Chemistry and Molecular Modeling for Predictive Design of Monomer and Polymer Properties

Computational tools are becoming increasingly vital in polymer science, enabling the prediction of material properties from their molecular structure and accelerating the discovery of new materials. nih.govmdpi.com

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics (MD) simulations provide a way to create and screen virtual libraries of polymers in silico. nih.gov This allows researchers to predict properties and rationally select a smaller, more promising subset of polymers for actual synthesis and testing. nih.gov For polymethacrylates, all-atom MD simulations have been used to investigate surface and thin-film properties, predicting bulk densities and surface tensions that agree well with experimental data. nih.gov These simulations reveal how polymer chains organize at interfaces, which is crucial for applications like coatings and adhesives. nih.gov

Mechanism and Interaction Studies: Computational methods, such as Density Functional Theory (DFT), are used to investigate intermolecular interactions and reaction mechanisms at the molecular level. acs.orgacs.org For instance, DFT calculations can model the adsorption of molecules onto surfaces, which is fundamental to sensor technology and catalysis. acs.orgacs.org MD simulations have also been employed to study the swelling of polymers like poly(methyl methacrylate) in supercritical carbon dioxide, providing insights into polymer processing. nih.gov These computational approaches can be applied to polymers of this compound to predict their mechanical, thermal, and optical properties, guiding the design of new high-performance materials. mdpi.combit.edu.cn

Table 2: Application of Computational Methods in Polymer Design

| Computational Method | Polymer System Studied | Key Insights Gained | Reference |

| Molecular Dynamics (MD) | Poly(alkyl methacrylate)s | Prediction of bulk density and surface tension; understanding of chain orientation at surfaces. | nih.gov |

| Molecular Dynamics (MD) | Poly(methyl methacrylate) | Characterization of polymer swelling and chain mobility in supercritical CO2. | nih.gov |

| Density Functional Theory (DFT) | Ceria-Supported Colloidal Silica | Modeled adsorption of quaternary ammonium (B1175870) ions, predicting infrared spectra. | acs.org |

| Molecular Dynamics (MD) | Polystyrene-block-poly(methyl methacrylate) | Analyzed microphase separation leading to stable layered structures. | bit.edu.cn |

Challenges and Opportunities in Industrial Scale-Up and Commercial Implementation of Polymer Technologies

The transition of a novel polymer from the laboratory to a commercial product involves overcoming significant challenges in manufacturing, cost-effectiveness, and market acceptance.

Industrial Scale-Up: Synthesizing specialty monomers like this compound often involves multi-step processes. nih.gov Scaling these processes from laboratory grams to industrial tonnes requires robust and efficient chemical engineering. For the resulting polymers, consistent production is key. In copolymerization, for instance, achieving a narrow composition distribution is a primary goal to ensure uniform material properties. tandfonline.com The polymerization conditions, such as temperature, solvent, and initiator concentration, must be precisely controlled to manage the molecular weight and properties of the final polymer. evitachem.com

Commercialization and Market Opportunities: For polymers of this compound to be commercially successful, they must offer a clear performance advantage or be cost-competitive with existing materials. The high thermal stability and unique optical properties conferred by the biphenyl group present opportunities in high-value markets like electronics, specialty optics, and high-performance composites. tandfonline.comtcichemicals.com In the adhesives market, for example, while methacrylate adhesives offer strong performance, their adoption depends on factors like ease of application, with meter-mix dispensing equipment being used for industrial applications. vitrochem.com The growing demand for sustainable materials also presents an opportunity; if bio-based routes to this monomer or its precursors can be developed economically, it could open up new markets driven by environmental regulations and consumer preference. ulprospector.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methyl-acrylic acid biphenyl-4-YL ester, and how do reaction conditions influence yield?